Apoptosis Induction in Oral Squamous Carcinoma
In a direct head-to-head comparison against [6]-paradol and related derivatives in the KB oral squamous carcinoma cell line, (E)-[6]-dehydroparadol demonstrated superior potency with an IC50 less than 40 µM, whereas [6]-paradol exhibited a similar extent of cytotoxicity to [10]-paradol and [10]-dehydroparadol. This was accompanied by proteolytic cleavage of pro-caspase-3, confirming a caspase-3-dependent apoptotic mechanism [1].
| Evidence Dimension | Apoptosis Induction (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 < 40 µM |
| Comparator Or Baseline | [6]-paradol (similar to [10]-paradol and [10]-dehydroparadol, exact IC50 not quantified in this study) |
| Quantified Difference | [6]-Dehydroparadol appeared more potent (IC50 < 40 µM) compared to [6]-paradol and its derivatives |
| Conditions | KB oral squamous carcinoma cell line, dose-dependent manner |
Why This Matters
For researchers investigating oral cancer chemoprevention or therapeutic apoptosis induction, the enhanced potency of (E)-[6]-dehydroparadol in this model may enable lower effective doses and improved in vitro efficacy.
- [1] Keum YS, Kim J, Lee KH, Park KK, Surh YJ, Lee JM, et al. Induction of apoptosis and caspase-3 activation by chemopreventive [6]-paradol and structurally related compounds in KB cells. Cancer Lett. 2002 Mar 8;177(1):41-7. PMID: 11809529. View Source
